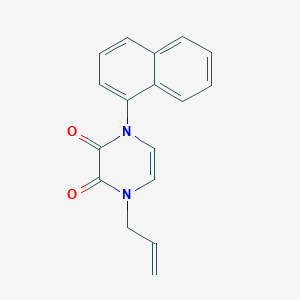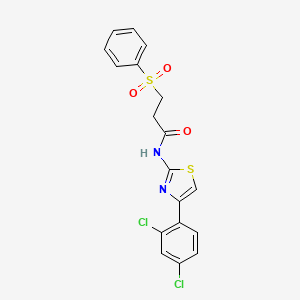![molecular formula C24H25N7O3 B2490815 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 920375-28-6](/img/structure/B2490815.png)
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study and development of complex organic molecules, such as the one mentioned, are significant in medicinal chemistry and pharmaceutical research. These compounds are often synthesized to study their interactions with biological systems, aiming at the discovery of new drugs or understanding biochemical processes.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step organic reactions, starting from basic chemical building blocks to achieve the desired complex structure. For example, the synthesis of related pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrazines involves reactions like hydrazinolysis, cyclization, and condensation steps to incorporate various functional groups into the core structure (Zhou et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, often conducted using techniques such as NMR, X-ray crystallography, and mass spectrometry, reveals the arrangement of atoms within the molecule and its stereochemistry. These structural details are crucial for understanding the chemical behavior and biological activity of the compound.
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For instance, the triazolo[4,5-d]pyrimidinyl and piperazinyl groups may undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, which can be utilized to further modify the molecule or study its chemical properties.
Physical Properties Analysis
Physical properties, including melting point, solubility, and stability, are essential for the practical handling of the compound. These characteristics determine how the compound can be stored, processed, and applied in experimental settings.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemicals, and photostability, are critical for designing experiments and predicting how the compound interacts in chemical and biological systems.
References:
- Xiaoyun Zhou, S. Khanapur, A. Huizing, et al. (2014). Synthesis and preclinical evaluation of 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant) as a PET tracer for the imaging of cerebral adenosine A2A receptors. Journal of medicinal chemistry, 57(21), 9204-10. LinkFor more detailed analysis and information on similar compounds, additional research and synthesis experiments would be required.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds structurally related to "1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone" often undergo synthesis for their potential biological activities. For instance, novel derivatives of 1,2,4-triazole and related heterocyclic compounds have been synthesized and evaluated for various biological activities, including antimicrobial and anticancer properties. These compounds, including pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and others, have been explored for their potential use in treating bacterial and fungal infections as well as their efficacy against certain cancer cell lines (Bektaş et al., 2010), (Abdel‐Aziz et al., 2008).
Antimicrobial and Antifungal Applications
The synthesis of complex heterocyclic compounds is a common approach in the development of new antimicrobial and antifungal agents. Researchers have synthesized and tested various compounds for their effectiveness against a range of microbial and fungal species, finding some compounds to exhibit moderate to good activity. This exploration is crucial in the ongoing search for new treatments against resistant strains of bacteria and fungi (Cainelli et al., 1998), (Mermer et al., 2018).
Anticancer Research
Compounds with structures similar to "this compound" are also of interest in anticancer research. Some synthesized compounds have been evaluated for their cytotoxic activity against various cancer cell lines, indicating potential as anticancer agents. These studies are part of broader efforts to identify new therapeutic options for cancer treatment (Shaaban et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-17-6-3-4-9-20(17)34-15-21(32)29-10-12-30(13-11-29)23-22-24(26-16-25-23)31(28-27-22)18-7-5-8-19(14-18)33-2/h3-9,14,16H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLOMAFXZRSKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)
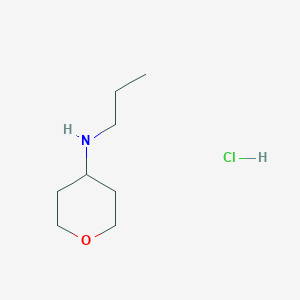
![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)
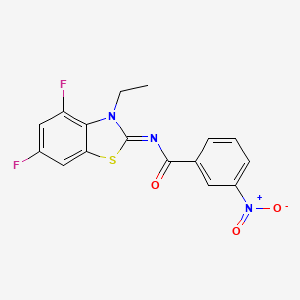


![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)
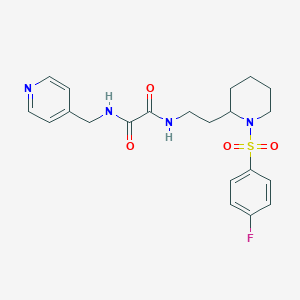
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)
